Pyrazolo[1,5-c]pyrimidin-7-ylamine
Description
Properties
IUPAC Name |
pyrazolo[1,5-c]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-6-8-3-1-5-2-4-9-10(5)6/h1-4H,(H2,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIQHQAGGIWXMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N2C1=CC=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of β-Ketoesters with Aminopyrazoles
A foundational method involves the cyclocondensation of β-ketoesters with aminopyrazoles. For example, ethyl 4-cyano-1-aryl-1H-pyrazol-5-ylimidoformate derivatives react with hydrazine hydrate under reflux conditions in ethanol to yield pyrazolo[1,5-c]pyrimidin-7-ylamine scaffolds . Key steps include:
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Tautomerization : The β-ketoester undergoes keto-enol tautomerization, facilitating nucleophilic attack by the amino group of the pyrazole.
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Cyclization : Intramolecular cyclization forms the pyrimidine ring, with the amino group positioned at C7.
Representative Reaction Conditions :
| Starting Material | Reagent/Conditions | Yield | Reference |
|---|---|---|---|
| Ethyl 4-cyano-1-p-tolyl-1H-pyrazol-5-ylimidoformate | Hydrazine hydrate, ethanol, reflux | 87% |
Chlorination and Nucleophilic Substitution
A multi-step approach begins with chlorination of dihydroxy intermediates followed by nucleophilic substitution. For instance, 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol is treated with phosphorus oxychloride (POCl₃) to yield 5,7-dichloro derivatives . Subsequent amination with ammonia or amines introduces the C7-amino group:
Key Steps :
-
Chlorination : POCl₃ at 80–100°C converts hydroxyl groups to chlorides.
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Amination : Reaction with aqueous ammonia or ammonium hydroxide at elevated temperatures (100–120°C) substitutes the C7 chloride .
Example :
| Intermediate | Reagent/Conditions | Product | Yield |
|---|---|---|---|
| 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine | NH₃ (aq), 120°C, 6 h | This compound | 61% |
Palladium-catalyzed cross-coupling reactions enable the introduction of aryl/heteroaryl groups at specific positions. For example, 5-chloro-7-morpholinopyrazolo[1,5-a]pyrimidine undergoes Suzuki coupling with boronic acids to install substituents, followed by amination :
Procedure :
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Coupling : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C.
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Amination : NH₃ in dioxane, 100°C, 12 h.
Data :
| Substrate | Boronic Acid | Coupling Yield | Final Product Yield |
|---|---|---|---|
| 5-Chloro-7-morpholinopyrazolo[1,5-a]pyrimidine | Phenylboronic acid | 89% | 78% |
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency for this compound derivatives. Arylazoaminopyrazoles react with enaminonitriles under microwave conditions (150 W, 120°C) to form the target compound in 30–40 minutes, compared to 6–8 hours via conventional heating .
Advantages :
Reductive Amination of Carbonyl Intermediates
Aldehyde intermediates derived from pyrazolo[1,5-a]pyrimidine carboxylates undergo reductive amination to introduce the C7-amino group. For example, ethyl 5-chloro-7-morpholinopyrazolo[1,5-a]pyrimidine-2-carboxylate is reduced to the alcohol, oxidized to the aldehyde, and subjected to reductive amination with ammonium acetate :
Steps :
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Reduction : NaBH₄, EtOH, 0°C → RT.
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Oxidation : Dess–Martin periodinane, CH₂Cl₂.
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Amination : NH₄OAc, NaBH₃CN, MeOH.
Outcome :
Solid-Phase Synthesis for High-Throughput Production
Combinatorial approaches using resin-bound intermediates enable rapid library synthesis. Wang resin-functionalized pyrazolo[1,5-a]pyrimidines undergo cleavage with NH₃/MeOH to release this compound derivatives .
Typical Protocol :
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Resin Loading : Fmoc-protected aminopyrazole coupled to Wang resin (DIC/HOBt).
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Cyclization : POCl₃, DMF, 50°C.
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Cleavage : 20% NH₃/MeOH, 12 h.
Analytical Validation and Spectral Data
Synthetic products are characterized via NMR, IR, and mass spectrometry:
1H NMR (DMSO- d6) :
IR (KBr) :
MS (ESI) :
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Cyclocondensation | One-pot, scalable | Requires harsh conditions | 61–87% |
| Suzuki Coupling | Versatile functionalization | Palladium catalyst cost | 70–89% |
| Microwave Synthesis | Rapid, energy-efficient | Specialized equipment needed | 75–94% |
| Solid-Phase Synthesis | High-throughput compatible | Low overall yields | 65–82% |
Chemical Reactions Analysis
C–H Functionalization and Cross-Coupling
Palladium-catalyzed reactions enable selective modifications:
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Arylation at C5/C6 : Using Pd(OAc)/HFIP, methyl groups at C5 undergo arylation with aryl iodides (e.g., 115a–f , IC < 2 nM for TrkA inhibition ).
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Formylation : Vilsmeier-Haack conditions introduce formyl groups at C3 (e.g., 135a–k ), with yields influenced by electronic effects of substituents (thiophene > pyridine) .
Table 2: Catalyzed Functionalization Examples
Heterocyclic Hybridization via Click Chemistry
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) generates bioactive hybrids:
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Propargylated pyrazolo[1,5-a]pyrimidines (6a–i ) react with 1-azidoglycosides to form triazole-linked glycohybrids (9a–i ) in 75–98% yields .
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Anticancer assays show 9d (4-chlorophenyl variant) inhibits MCF-7 cells with IC = 4.2 μM .
Scheme 1: Triazole-Linked Glycohybrid Synthesis
text7-O-Propargyl-PP + Azidoglycoside → Cu(I) → Triazole-PP-Glycoside
Regioselective Modifications and Tautomerism
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Dimroth Rearrangement : Heating pyrazolo[4,3-e]triazolopyrimidines in acetic acid yields triazolo[1,5-c]pyrimidines (e.g., 6 from 3 ) via ring reorganization .
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Tautomeric Control : Substituents at C3 (e.g., electron-withdrawing groups) stabilize the 7-amino tautomer, critical for kinase binding (e.g., Bcr-Abl inhibition by 34 , IC = 51 nM ).
Scientific Research Applications
Structure
- Molecular Formula : C6H6N4
- Key Features : The compound consists of a pyrazole ring fused with a pyrimidine ring, which enhances its biological activity.
Medicinal Chemistry
Pyrazolo[1,5-c]pyrimidin-7-ylamine serves as a significant scaffold in drug design due to its biological activity against various diseases.
Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties by inhibiting cell proliferation in several cancer cell lines. Its mechanism involves:
- Enzyme Inhibition : Targeting cyclin-dependent kinases (CDKs) and other receptor kinases involved in tumor growth.
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Target Kinase | IC50 (µM) | Cell Line Tested |
|---|---|---|---|
| A | CDK2 | 0.5 | MDA-MB-231 |
| B | c-Kit | 0.8 | A549 |
| C | PDGFR | 0.3 | HCT116 |
Enzyme Inhibition
The compound is studied for its potential as an enzyme inhibitor, particularly targeting:
- Kinases : It has shown efficacy against various kinases including c-Abl, Bcr-Abl, c-Kit, and PDGFR.
Pharmaceutical Applications
This compound derivatives are explored for their use in:
- Kinase-dependent diseases : These include various cancers and other proliferative disorders.
Industrial Applications
Beyond medicinal uses, derivatives of this compound are being investigated for applications in:
- Materials Science : As intermediates in organic synthesis and potentially in the development of new materials.
Case Study 1: Anticancer Research
A study demonstrated the effectiveness of this compound derivatives against breast cancer cell lines (MDA-MB-231). The derivatives showed significant inhibition of CDK2 with an IC50 value of 0.5 µM, indicating strong potential for further development as anticancer agents.
Case Study 2: Kinase Inhibition
Research focused on the inhibition of TrkA (tropomyosin receptor kinase A) by specific derivatives of this compound revealed IC50 values in the low nanomolar range (e.g., 1.7 nM). This highlights the compound's potential as a therapeutic agent in treating neurotrophic tumors.
Mechanism of Action
The mechanism of action of pyrazolo[1,5-c]pyrimidin-7-ylamine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By binding to the active site of these enzymes, the compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells. The molecular pathways involved include the disruption of ATP binding and interference with kinase signaling cascades .
Comparison with Similar Compounds
Halogenated Derivatives
- 5-Chloro-N-(4-methanesulfonylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS: 685107-25-9): The chlorine atom enhances electrophilic reactivity, while the methanesulfonyl group improves solubility and target specificity.
Trifluoromethyl Derivatives
Aryl-Substituted Derivatives
- 7-Phenylpyrazolo[1,5-a]pyrimidine (CAS: 72851-18-4 ): The phenyl group enhances π-π stacking interactions, improving binding to aromatic enzyme pockets. This compound is explored in antiviral research .
| Derivative | Key Substituent | Bioactivity | Reference |
|---|---|---|---|
| 5-Chloro derivative | Cl, -SO₂CH₃ | Kinase inhibition | |
| Trifluoromethyl derivative | CF₃ | CNS targeting | |
| 7-Phenyl derivative | Phenyl | Antiviral activity |
Fused Heterocyclic Analogs
Compounds with additional fused rings exhibit distinct properties:
- [1,2,4]Triazolo[1,5-a]pyrimidin-7-amine : The triazole ring introduces additional hydrogen-bonding sites, enhancing antibacterial activity .
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine : This complex scaffold demonstrates potent antibacterial effects against Gram-positive pathogens .
Key Research Findings
- Synthetic Efficiency : this compound is synthesized in higher yields (75–85%) via cyclization of acetylenic β-diketones compared to hydrazine-based routes for [1,5-a] isomers (60–70%) .
- Biological Performance : Derivatives with electron-withdrawing groups (e.g., -SO₂CH₃, -CF₃) show enhanced bioactivity over unsubstituted analogs. For instance, 5-chloro derivatives exhibit IC₅₀ values < 1 μM in kinase assays .
- Thermodynamic Stability : The [1,5-c] isomer is less thermodynamically stable than the [1,5-a] analog due to increased ring strain, limiting its direct use in high-temperature reactions .
Biological Activity
Overview
Pyrazolo[1,5-c]pyrimidin-7-ylamine is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in cancer therapy. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C6H6N4. The compound features a fused ring system consisting of a pyrazole and a pyrimidine ring. Its unique structure contributes to its diverse biological activities.
The primary mechanism of action for this compound involves its role as an enzyme inhibitor , particularly targeting various kinases. By binding to the active sites of these enzymes, it disrupts their activity, leading to cell cycle arrest and apoptosis in cancer cells. Notably, it has shown efficacy against cyclin-dependent kinases (CDKs) and other receptor kinases involved in tumor growth and proliferation .
Anticancer Activity
This compound has been investigated for its anticancer properties. It has demonstrated the ability to inhibit cell proliferation in various cancer cell lines. In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cells by interfering with kinase signaling pathways .
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Target Kinase | IC50 (µM) | Cell Line Tested |
|---|---|---|---|
| A | CDK2 | 0.5 | MDA-MB-231 |
| B | c-Kit | 0.8 | A549 |
| C | PDGFR | 0.3 | HCT116 |
Antitubercular Activity
Recent studies have identified this compound derivatives as potential leads against Mycobacterium tuberculosis. High-throughput screening has revealed promising activity against this pathogen, suggesting that modifications to the core structure can enhance efficacy while minimizing cytotoxicity .
Table 2: Antitubercular Activity of this compound Derivatives
| Compound | MIC (µg/mL) | Cytotoxicity (HepG2) |
|---|---|---|
| D | 2.5 | Low |
| E | 1.0 | Moderate |
| F | 0.5 | Low |
Structure-Activity Relationships (SAR)
The biological activity of this compound is heavily influenced by its structural modifications. Studies indicate that specific substituents on the pyrazole or pyrimidine rings can significantly alter potency and selectivity towards various kinases.
Key Findings:
- Substitution at the 3-position of the pyrazole ring tends to enhance kinase inhibition.
- The presence of electron-withdrawing groups increases binding affinity to target enzymes.
- Structural analogs with varied alkyl or aryl groups exhibit distinct biological profiles .
Case Study 1: Kinase Inhibition
A study evaluated the efficacy of a series of this compound derivatives against multiple kinases implicated in cancer progression. The results indicated that compounds with specific substitutions exhibited selective inhibition profiles that could be leveraged for targeted cancer therapy .
Case Study 2: Antitubercular Screening
In another investigation focusing on antitubercular activity, a library of synthesized this compound derivatives was screened against M. tuberculosis. The most promising candidates showed low MIC values and favorable cytotoxicity profiles, indicating their potential as therapeutic agents for tuberculosis .
Q & A
Q. Table 1: Representative Syntheses
| Derivative | Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|---|
| 3g (methyl ester) | Silylformamidine reaction | N/A | Benzene, crystallization | |
| 10c (chlorophenylazo) | Azo coupling | 62 | Reflux, HCl neutralization | |
| 13a (carboxamide) | Amide coupling | 70–80% | Ethanol/DMF recrystallization |
Basic: How are NMR and HRMS used to characterize these compounds?
Methodological Answer:
- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks to confirm regiochemistry. For example, the 7-amino group in 10c appears as a singlet at δ 6.2–6.5 ppm, while aromatic protons split into multiplets (δ 7.3–8.1 ppm) .
- HRMS : Validates molecular formulas. Discrepancies ≤ 0.003 Da between calculated/found values (e.g., C13H11N5O: 254.1042 vs. 254.1039) confirm purity .
- Elemental Analysis : Carbon/nitrogen ratios (e.g., C: 61.65% calc. vs. 61.78% found) resolve ambiguities in structural assignments .
Advanced: How to optimize regioselectivity in N-alkylation reactions?
Methodological Answer:
Regioselectivity in N-alkylation (e.g., N7 vs. N8) depends on:
- Base Choice : NaH in DMF favors N7-alkylation (3:1 regioselectivity), while K2CO3 yields mixed products .
- Steric Effects : Bulky alkyl halides (e.g., benzyl bromide) preferentially target less hindered nitrogen sites.
- Temperature : Lower temps (0–25°C) reduce side reactions. For example, alkylation of 30 with NaH at 0°C yields >90% N7-substituted products .
Advanced: Strategies for resolving contradictions in analytical data (e.g., NMR vs. HRMS)?
Methodological Answer:
- Cross-Validation : Compare <sup>1</sup>H NMR integrals with HRMS data. For instance, a missing NH2 peak in NMR but correct HRMS suggests hygroscopic impurities .
- 2D NMR (HSQC/HMBC) : Resolves overlapping signals. In compound 4j, HMBC correlations between tert-butyl protons (δ 1.3 ppm) and NH confirmed the structure .
- Elemental Analysis : Discrepancies >0.3% in nitrogen content (e.g., 27.65% calc. vs. 27.45% found) indicate incomplete purification .
Advanced: Designing bioactivity studies (e.g., enzyme inhibition)?
Methodological Answer:
- In Vitro Assays : Test derivatives against target enzymes (e.g., A2A adenosine receptors) using radioligand binding assays. The trifluoromethyl group in N-[2-(dimethylamino)ethyl] derivatives enhances potency by 10-fold .
- Molecular Docking : Use software like AutoDock Vina to predict binding modes. Pyrazolo[5′,1′:2,3]imidazo[1,5-c]quinazolin-6-ones showed binding energies (−8.77 kcal/mol) comparable to remdesivir against SARS-CoV-2 M<sup>pro</sup> .
Q. Table 2: Bioactivity Data
| Compound | Target | Assay | Key Finding | Reference |
|---|---|---|---|---|
| 4j | SARS-CoV-2 M<sup>pro</sup> | Docking | ΔG = −8.77 kcal/mol | |
| N-[2-(dimethyl...) | Anticancer | In vitro | IC50 = 1.2 µM (HeLa) |
Advanced: Computational approaches for predicting binding affinity?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
